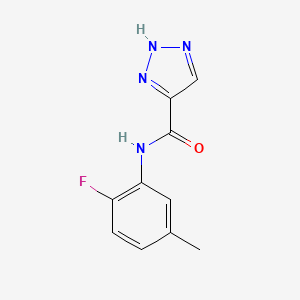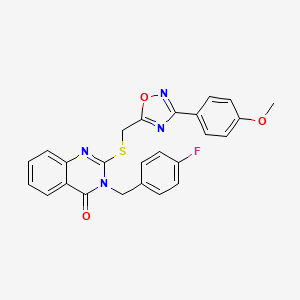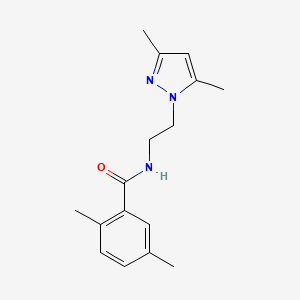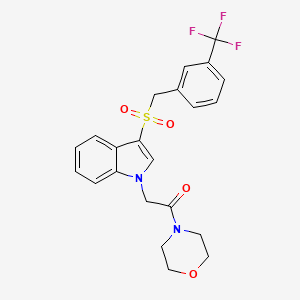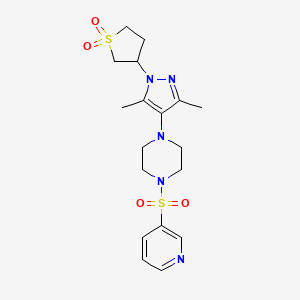![molecular formula C15H15N3O3S B2365258 4-[(2-furylmethyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 901721-16-2](/img/structure/B2365258.png)
4-[(2-furylmethyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-furylmethyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C15H15N3O3S and its molecular weight is 317.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Anticancer and Kinase Inhibitor Activity : The 4-aminoquinazoline core, closely related to the specified compound, is widely recognized in medicinal chemistry for its applications as a kinase inhibitor. Derivatives of 4-aminoquinazoline have been extensively studied for their anticancer properties. They target specific kinases involved in cancer cell proliferation and survival, leading to the development of several anticancer drugs such as gefitinib, erlotinib, and lapatinib, which are used for the treatment of various cancers, including lung, breast, colon, and prostate cancers (Das & Hong, 2019).
Synthesis and Biological Evaluation : The synthesis of quinazoline derivatives, including those similar to the specified compound, involves techniques like the Pictet–Spengler reaction, highlighting their structural complexity and the intricate methods required for their creation. These compounds have shown significant biological activities, such as antimicrobial and anti-inflammatory effects, making them valuable in the development of new therapeutic agents (Tolkunov et al., 2017).
DNA-Binding Properties : Some derivatives exhibit DNA-binding capabilities, suggesting their potential in targeting genetic material for therapeutic purposes. This feature is particularly relevant in cancer treatment, where the ability to interact with DNA can lead to the inhibition of cancer cell proliferation (Garofalo et al., 2010).
Antihypertensive Activity : A related compound, 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline, demonstrated antihypertensive activity in animal models, indicating the potential of quinazoline derivatives in the treatment of hypertension (Sekiya et al., 1983).
Mecanismo De Acción
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics .
Mode of Action
Furan derivatives have been reported to inhibit the growth of gram-positive bacteria . This suggests that the compound may interact with bacterial cells, leading to their inhibition.
Biochemical Pathways
Furan derivatives are known to have a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
Given the wide range of therapeutic advantages of furan derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Propiedades
IUPAC Name |
4-(furan-2-ylmethylamino)-6,7-dimethoxy-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-19-12-6-10-11(7-13(12)20-2)17-15(22)18-14(10)16-8-9-4-3-5-21-9/h3-7H,8H2,1-2H3,(H2,16,17,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSQEFBWTUXUFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CO3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
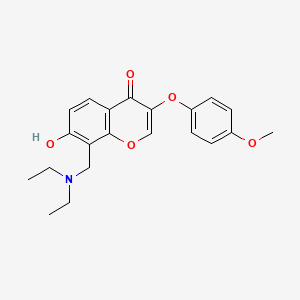
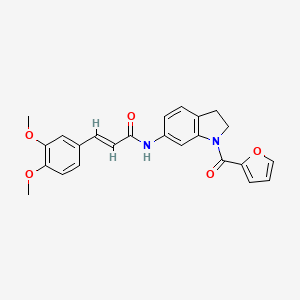
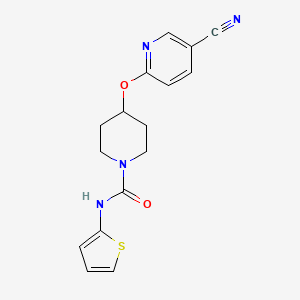
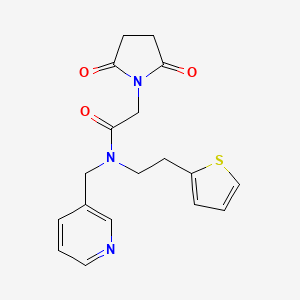
![(1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-1H-pyrazol-4-yl)(4-propylpiperazino)methanone](/img/structure/B2365180.png)
![1-(3-Methylthiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2365181.png)
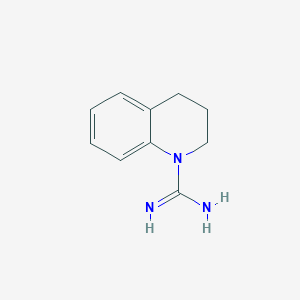
![(4S,1R)-4-benzimidazolyl-7,8-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B2365183.png)
![3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole](/img/structure/B2365184.png)
